1-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole ring substituted with various functional groups
Preparation Methods
The synthesis of 1-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The synthetic route may include the nitration of a pyrazole derivative, followed by the introduction of the ethyl group and the attachment of the benzothiazole moiety. Reaction conditions often involve the use of strong acids, bases, and various organic solvents. Industrial production methods may utilize optimized reaction conditions to maximize yield and purity, often involving high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
1-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, alkyl halides, and strong acids or bases. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent due to its complex structure and functional groups.
Materials Science: The compound’s unique properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: Researchers may study its interactions with biological molecules to understand its potential effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The nitro group may participate in redox reactions, while the benzothiazole moiety can interact with various enzymes or receptors. The compound’s overall effect is determined by the combined actions of its functional groups on different biological pathways.
Comparison with Similar Compounds
Similar compounds to 1-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide include:
1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid: Shares the pyrazole and nitro groups but lacks the benzothiazole moiety.
4-nitro-N-substituted-1,8-naphthalimide derivatives: Similar in having nitro and amide groups but differ in the core structure.
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Contains nitro groups and a pyrazole ring but has a different overall structure.
The uniqueness of this compound lies in its combination of functional groups and the specific arrangement of its molecular structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13N5O5S2 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-ethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C14H13N5O5S2/c1-3-18-12(10(7-15-18)19(21)22)13(20)17-14-16-9-5-4-8(26(2,23)24)6-11(9)25-14/h4-7H,3H2,1-2H3,(H,16,17,20) |
InChI Key |
QVFJUNASFAPMFX-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Canonical SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.